molecular formula C18H14BrN3S B11429586 6-bromo-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

6-bromo-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11429586
M. Wt: 384.3 g/mol
InChI Key: ZMOCPXRQJNBUDG-UHFFFAOYSA-N
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Description

6-Bromo-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a bromine atom, a methyl-substituted phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the bromine atom, resulting in debromination.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

Scientific Research Applications

6-Bromo-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

    6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine: Lacks the 4-methylphenyl group.

    N-(4-Methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: Lacks the bromine atom.

    6-Bromo-N-phenyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine: Lacks the methyl group on the phenyl ring.

Uniqueness: The presence of the bromine atom, the 4-methylphenyl group, and the thiophene ring in 6-bromo-N-(4-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine imparts unique chemical and physical properties

Properties

Molecular Formula

C18H14BrN3S

Molecular Weight

384.3 g/mol

IUPAC Name

6-bromo-N-(4-methylphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H14BrN3S/c1-12-4-7-14(8-5-12)20-18-17(15-3-2-10-23-15)21-16-9-6-13(19)11-22(16)18/h2-11,20H,1H3

InChI Key

ZMOCPXRQJNBUDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CS4

Origin of Product

United States

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